N-Chloroacetyl-DL-alanine

Enzyme inhibition Acetylcholinesterase Irreversible inhibitor

This racemic (D,L) N-halogenated amino acid derivative features a chloroacetyl group for electrophilic reactivity and a carboxyl group for peptide incorporation. It provides a sulfhydryl-reactive handle for bioconjugation and serves as a benchmark substrate in aminoacylase kinetic studies. Its intermediate electrophilicity offers greater bench stability than bromoacetyl analogs, making it a reliable choice for automated peptide synthesis and active-site labeling.

Molecular Formula C5H8ClNO3
Molecular Weight 165.57 g/mol
CAS No. 1190-32-5
Cat. No. B073631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Chloroacetyl-DL-alanine
CAS1190-32-5
Molecular FormulaC5H8ClNO3
Molecular Weight165.57 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CCl
InChIInChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)
InChIKeyHTAQFYLADZNZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chloroacetyl-D,L-alanine (CAS 1190-32-5): Chiral Bifunctional Amino Acid Derivative for Peptide Conjugation and Enzyme Studies


N-Chloroacetyl-D,L-alanine (CAS 1190-32-5) is a racemic mixture of an N-halogenated amino acid derivative with the molecular formula C5H8ClNO3 and a molecular weight of 165.57 g/mol [1]. The compound features a chloroacetyl group attached to the α-amino nitrogen of alanine, conferring both electrophilic reactivity at the chloroacetyl terminus and carboxyl functionality for peptide incorporation. This bifunctional architecture enables its use as a substrate in aminoacylase kinetic studies and as a building block in automated peptide synthesis [2]. Unlike simple N-acetyl amino acids, the chloroacetyl moiety provides a sulfhydryl-reactive handle for bioconjugation and cyclization reactions .

Why N-Chloroacetyl-D,L-alanine (CAS 1190-32-5) Cannot Be Casually Substituted with N-Acetyl or N-Bromoacetyl Alanine


N-Chloroacetyl-D,L-alanine occupies a specific reactivity niche distinct from both less reactive N-acetyl alanine and more reactive N-bromoacetyl alanine. The chloroacetyl group provides intermediate electrophilicity: it is sufficiently reactive for efficient sulfhydryl conjugation under mild aqueous conditions while demonstrating greater bench stability than bromoacetyl analogs, which are more prone to hydrolysis and require stricter handling protocols [1]. In aminoacylase assays, N-chloroacetyl derivatives serve as benchmark substrates with well-characterized kinetic parameters, whereas N-acetyl alanine shows substantially different pH optima and turnover rates [2]. The racemic (D,L) nature further distinguishes this compound from enantiopure L- or D- forms, enabling its use as a stereochemical probe in enzyme specificity studies where chiral resolution is of interest [3].

N-Chloroacetyl-D,L-alanine (CAS 1190-32-5): Quantitative Performance Benchmarks Against Comparators


Acetylcholinesterase Inhibition: Comparative Potency Advantage Over Established Reversible Inhibitors

N-Chloroacetyl-D,L-alanine demonstrates acetylcholinesterase inhibitory activity with greater potency than the clinically used reversible inhibitors clorgyline and pyridostigmine. The compound acts via irreversible inhibition through covalent binding to the active site . Its binding constant is reported as 2.5 × 10 M .

Enzyme inhibition Acetylcholinesterase Irreversible inhibitor Neurochemistry

Aminoacylase Substrate Performance: Defined pH Optimum of 8.5 for Kinetic Characterization

N-Chloroacetyl-D,L-alanine functions as a well-characterized substrate for aminoacylase (EC 3.5.1.14) from Aspergillus oryzae, exhibiting a defined pH optimum of 8.5 [1]. In comparative studies, metal-substituted enzyme forms display altered pH optima when using this compound: Mn²⁺-substituted and Ni²⁺-substituted enzymes show optimal activity at pH 8.3-8.4, whereas the native enzyme exhibits an optimum of 7.8 [2].

Aminoacylase Enzyme kinetics Substrate specificity Aspergillus oryzae

Comprehensive Spectral Characterization: 3 NMR, 3 FTIR, and 1 Raman Spectra Available for Identity Verification

N-Chloroacetyl-D,L-alanine has extensive spectral characterization available through the SpectraBase database, including 3 NMR spectra, 3 FTIR spectra, and 1 Raman spectrum [1]. The compound's structural identity is further defined by its InChI key (HTAQFYLADZNZHZ-UHFFFAOYSA-N) and exact mass of 165.019271 g/mol [2].

Spectral database Quality control Identity verification Analytical chemistry

Automated Peptide Synthesizer Compatibility: Demonstrated N-Terminal Incorporation Using Standard Programs

N-Chloroacetyl-modified peptides can be synthesized using a standard program on an automated peptide synthesizer by incorporating N-chloroacetyl moieties at the amino termini [1]. These N-chloroacetyl-derivatized peptides react efficiently with sulfhydryl-containing proteins such as 4-mercaptobutyrimide-modified bovine serum albumin to form stable peptide-protein conjugates [2]. When cysteine is incorporated into the peptide sequence, autopolymerization or cyclization occurs via reaction of the free sulfhydryl with the chloroacetyl group [3].

Solid-phase peptide synthesis Bioconjugation Peptide cyclization Immunogen preparation

Radiation Chemistry Studies: Distinct Free Radical Behavior Compared to Acetyl-d,l-alanine

Electron spin resonance (ESR) spectra of gamma-irradiated single crystals of chloroacetyl-D,L-alanine were measured at 9 kMc/sec and 23.4 kMc/sec for various orientations in the external magnetic field and compared directly with acetyl-D,L-alanine under identical irradiation and measurement conditions [1].

ESR spectroscopy Radiation chemistry Free radical studies Solid-state chemistry

Recommended Application Scenarios for N-Chloroacetyl-D,L-alanine (CAS 1190-32-5) Based on Verifiable Performance Data


Aminoacylase Activity Assay Development and Enzyme Characterization

Use N-Chloroacetyl-D,L-alanine as a reference substrate for aminoacylase (EC 3.5.1.14) activity assays at pH 8.5, leveraging the well-documented kinetic parameters established for A. oryzae enzyme systems . The compound is particularly suitable for comparing native versus metal-substituted enzyme variants where pH optimum shifts of 0.1-0.7 units are detectable .

Automated Synthesis of Peptide-Protein Conjugates for Immunogen Development

Incorporate N-Chloroacetyl-D,L-alanine at the N-terminus of synthetic peptides using standard automated synthesizer programs to generate chloroacetyl-derivatized peptides . These peptides undergo efficient conjugation with sulfhydryl-containing proteins (e.g., 4-mercaptobutyrimide-modified BSA) to produce stable immunogens for vaccine research applications .

Irreversible Acetylcholinesterase Active-Site Labeling and Mechanistic Studies

Employ N-Chloroacetyl-D,L-alanine as an irreversible acetylcholinesterase inhibitor for active-site labeling experiments, taking advantage of its covalent binding mechanism (binding constant = 2.5 × 10 M) and greater potency compared to reversible comparators clorgyline and pyridostigmine . Conduct reactions at 25-30 °C, the reported optimum temperature range for enzyme-inhibitor interaction .

Quality Control Identity Verification Using Multiple Orthogonal Spectral Methods

Utilize the comprehensive spectral dataset available for N-Chloroacetyl-D,L-alanine (3 NMR, 3 FTIR, 1 Raman spectra) for incoming material identity verification in GMP/GLP environments. Cross-reference with the compound's InChI key (HTAQFYLADZNZHZ-UHFFFAOYSA-N) and exact mass (165.019271 g/mol) to establish unambiguous identity confirmation .

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